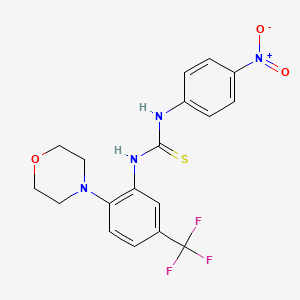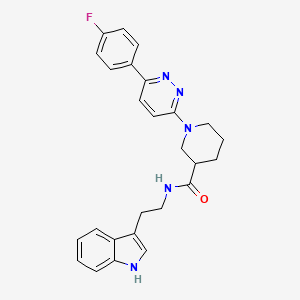
5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as AMBC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMBC belongs to the family of triazole compounds and has been synthesized using various methods.
Mechanism of Action
5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its therapeutic effects by inhibiting various enzymes and proteins. In cancer, 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide inhibits the activity of topoisomerase I and II, which are essential for DNA replication and cell division. In Alzheimer’s disease, 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide inhibits the activity of beta-secretase, an enzyme that is responsible for the formation of amyloid-beta plaques. 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide also inhibits the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer, 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide inhibits the growth of cancer cells and induces apoptosis. In inflammation, 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide inhibits the production of pro-inflammatory cytokines. In neuroprotection, 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide inhibits the formation of amyloid-beta plaques and enhances the activity of acetylcholine, which is involved in memory and learning.
Advantages and Limitations for Lab Experiments
5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its high yield, selectivity, and stability. However, 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide also has limitations, including its low solubility in water and potential toxicity at high doses.
Future Directions
5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has shown promising results in various scientific research studies, and there are several future directions for its research. These include the development of more potent analogs of 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties.
Conclusion:
In conclusion, 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using various methods, including the click chemistry approach. 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer’s disease, and infectious diseases. 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its therapeutic effects by inhibiting various enzymes and proteins. 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its high yield, selectivity, and stability. However, 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide also has limitations, including its low solubility in water and potential toxicity at high doses. There are several future directions for the research of 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, including the development of more potent analogs and the investigation of its potential therapeutic applications in other diseases.
Synthesis Methods
5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction and the click chemistry approach. The Huisgen reaction involves the reaction between azides and alkynes to form triazoles. In contrast, the click chemistry approach uses copper catalysis to form triazoles from azides and alkynes. The click chemistry approach is preferred due to its high yield and selectivity.
Scientific Research Applications
5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer’s disease, and infectious diseases. 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer’s disease, 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the formation of amyloid-beta plaques, which are the hallmark of the disease. 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has also been studied for its antibacterial and antifungal properties.
properties
IUPAC Name |
5-amino-N-[(4-methoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-5-3-4-6-15(13)12-24-18(20)17(22-23-24)19(25)21-11-14-7-9-16(26-2)10-8-14/h3-10H,11-12,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOXXVZBZVQBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2467974.png)
![2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2467976.png)
![3-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2467977.png)

![ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2467979.png)
![2-hydroxy-3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one](/img/structure/B2467981.png)



![Methyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2467987.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2467988.png)

![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(2,2-dimethoxyethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2467993.png)